molecular formula C11H20N2O B13627244 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide

Cat. No.: B13627244
M. Wt: 196.29 g/mol
InChI Key: UKSFGLPFYTYPRP-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide is an organic compound with a complex structure that includes a cyclohexene ring, an ethyl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide typically involves the reaction of cyclohexene with ethylamine to form an intermediate, which is then reacted with methylamine and acetic anhydride to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include:

    Oxidation: Cyclohexanone, acetic acid derivatives.

    Reduction: Cyclohexanol, ethylamine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • Ethanone, 1-(1-cyclohexen-1-yl)-

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide is unique due to its specific structural features, such as the combination of a cyclohexene ring with an acetamide group. This structure imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(methylamino)acetamide

InChI

InChI=1S/C11H20N2O/c1-12-9-11(14)13-8-7-10-5-3-2-4-6-10/h5,12H,2-4,6-9H2,1H3,(H,13,14)

InChI Key

UKSFGLPFYTYPRP-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCCC1=CCCCC1

Origin of Product

United States

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